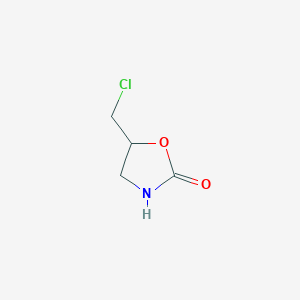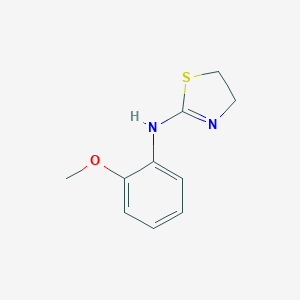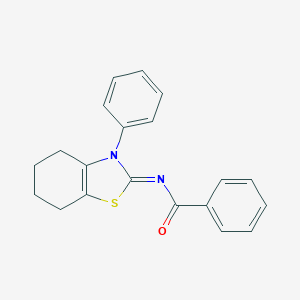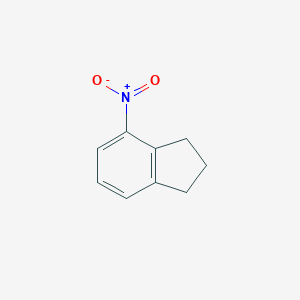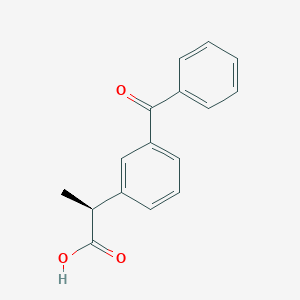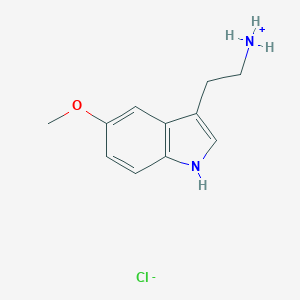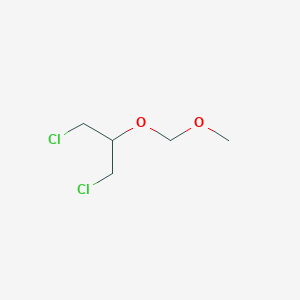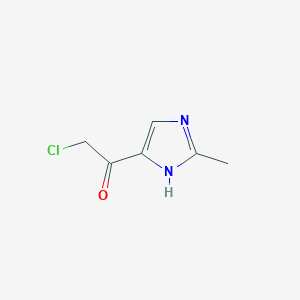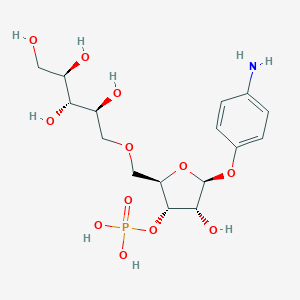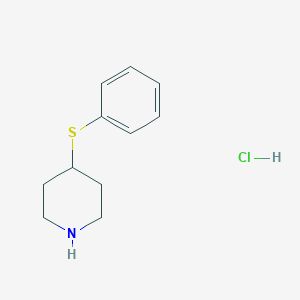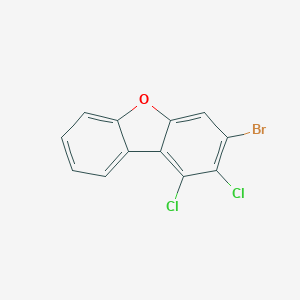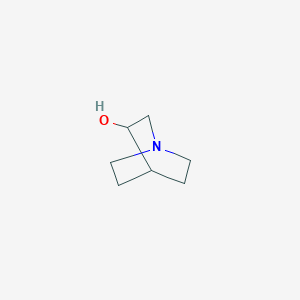![molecular formula C20H42O2 B022488 1,1'-[Isobutylidenebis(oxy)]bis[2-ethylhexane] CAS No. 19900-85-7](/img/structure/B22488.png)
1,1'-[Isobutylidenebis(oxy)]bis[2-ethylhexane]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1'-[Isobutylidenebis(oxy)]bis[2-ethylhexane], commonly known as IBOD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. IBOD is a diol that is used as a cross-linking agent in the production of polyurethane foams, coatings, and adhesives. It is also used as a surfactant and a dispersing agent in the production of various industrial products.
Wirkmechanismus
The mechanism of action of IBOD is not fully understood, but it is believed to act as a cross-linking agent by forming covalent bonds between polymer chains. IBOD has also been shown to interact with cell membranes, which may contribute to its antimicrobial properties.
Biochemische Und Physiologische Effekte
IBOD has been shown to have low toxicity and is generally considered to be safe for use in various applications. However, studies have shown that exposure to high concentrations of IBOD can cause respiratory irritation and skin sensitization. IBOD has also been shown to have a slight irritant effect on the eyes.
Vorteile Und Einschränkungen Für Laborexperimente
IBOD has several advantages for use in lab experiments, including its ability to cross-link polymers and form stable complexes with drugs. However, IBOD can be difficult to handle due to its low solubility in water and its tendency to form gels at high concentrations.
Zukünftige Richtungen
There are several potential future directions for research on IBOD, including its use as a drug delivery agent, its potential applications in the production of antimicrobial coatings and its use in the production of polyurethane foams. Further research is needed to fully understand the mechanism of action of IBOD and its potential applications in various fields.
Synthesemethoden
The synthesis of IBOD involves the reaction of isobutylene oxide with 2-ethylhexanol in the presence of a catalyst. The reaction is typically carried out under mild conditions and produces high yields of the desired product. IBOD can also be synthesized by the reaction of isobutyraldehyde with ethylene oxide in the presence of a catalyst.
Wissenschaftliche Forschungsanwendungen
IBOD has been extensively studied for its potential applications in various fields, including materials science, biochemistry, and pharmacology. IBOD has been shown to have antimicrobial properties and has been used as an additive in the production of antimicrobial coatings. It has also been studied for its potential use as a drug delivery agent due to its ability to form stable complexes with various drugs.
Eigenschaften
CAS-Nummer |
19900-85-7 |
|---|---|
Produktname |
1,1'-[Isobutylidenebis(oxy)]bis[2-ethylhexane] |
Molekularformel |
C20H42O2 |
Molekulargewicht |
314.5 g/mol |
IUPAC-Name |
3-[[1-(2-ethylhexoxy)-2-methylpropoxy]methyl]heptane |
InChI |
InChI=1S/C20H42O2/c1-7-11-13-18(9-3)15-21-20(17(5)6)22-16-19(10-4)14-12-8-2/h17-20H,7-16H2,1-6H3 |
InChI-Schlüssel |
BCZAQIZGCCZLOA-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)COC(C(C)C)OCC(CC)CCCC |
Kanonische SMILES |
CCCCC(CC)COC(C(C)C)OCC(CC)CCCC |
Andere CAS-Nummern |
19900-85-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




